(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (salmon)

描述

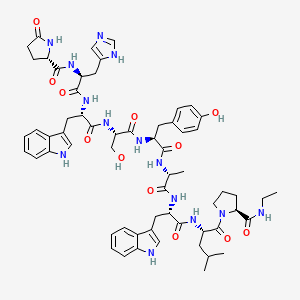

This compound is a highly complex peptide-derived molecule featuring multiple stereochemical centers and functional groups, including pyrrolidinone, indole, imidazole, and hydroxyphenyl moieties. Its synthesis involves sequential amide bond formations and stereospecific coupling reactions, as evidenced by analogous protocols for structurally related compounds .

The molecular weight and stereochemical complexity imply challenges in bioavailability, a common limitation for large peptides. However, its modular design allows for targeted modifications to enhance solubility or receptor affinity, as seen in similar synthetic bioactive compounds .

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H76N14O12/c1-5-63-60(86)51-15-10-22-75(51)61(87)49(23-33(2)3)73-56(82)46(25-36-28-64-42-13-8-6-11-40(36)42)69-53(79)34(4)67-55(81)45(24-35-16-18-39(77)19-17-35)70-59(85)50(31-76)74-57(83)47(26-37-29-65-43-14-9-7-12-41(37)43)71-58(84)48(27-38-30-62-32-66-38)72-54(80)44-20-21-52(78)68-44/h6-9,11-14,16-19,28-30,32-34,44-51,64-65,76-77H,5,10,15,20-27,31H2,1-4H3,(H,62,66)(H,63,86)(H,67,81)(H,68,78)(H,69,79)(H,70,85)(H,71,84)(H,72,80)(H,73,82)(H,74,83)/t34-,44+,45+,46+,47+,48+,49+,50+,51+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPOGFHWOZMRIR-BXSMXDOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H76N14O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1197.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88848-87-7 | |

| Record name | L-Prolinamide, 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-alanyl-L-tryptophyl-L-leucyl-N-ethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core pyrrolidine structure, followed by the sequential addition of various functional groups. Each step involves specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the risk of side reactions.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

Cancer Treatment

Recent studies have indicated that compounds with similar structural motifs to (2S)-N-[...] exhibit anti-cancer properties. The presence of indole and imidazole groups within the structure has been linked to enhanced interactions with biological targets involved in tumor proliferation and survival. For instance, radiolabeled derivatives of similar compounds have shown promise in targeting prostate-specific membrane antigens (PSMA), which are overexpressed in prostate cancer cells .

Diabetes Management

The role of amide derivatives in diabetes treatment has been explored extensively. Compounds resembling (2S)-N-[...] have been studied for their ability to modulate insulin signaling pathways and improve glucose homeostasis. Specifically, the incorporation of pyrrolidine and oxopropanamide moieties may enhance the bioavailability and efficacy of these compounds as insulin sensitizers .

Neurodegenerative Diseases

The potential neuroprotective effects of this compound are under investigation, particularly concerning Alzheimer's disease. The structural components, such as the hydroxyphenyl group, may contribute to antioxidant activities, thereby protecting neuronal cells from oxidative stress . Additionally, the ability to cross the blood-brain barrier is a critical factor being assessed for therapeutic viability.

Case Studies

Several case studies illustrate the applications of related compounds:

Case Study 1: Targeting PSMA in Prostate Cancer

A study involving radiolabeled targeted molecular probes demonstrated that modifications similar to those found in (2S)-N-[...] could significantly improve imaging and therapeutic outcomes in prostate cancer patients by enhancing binding affinity to PSMA .

Case Study 2: DPP-IV Inhibition

Research on DPP-IV inhibitors revealed that compounds structurally related to (2S)-N-[...] exhibited promising results in clinical trials for type 2 diabetes management, showcasing their potential as effective antidiabetic agents .

作用机制

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Key Observations :

Molecular Complexity : The target compound’s size (~1,200 g/mol) exceeds most clinically used small-molecule drugs, which typically range between 300–500 g/mol . This may limit passive diffusion but could be optimized via prodrug strategies.

Functional Groups: The indole and imidazole groups align with known kinase inhibitors (e.g., sunitinib) and ferroptosis inducers (e.g., imidazole ketone erastin) . The pyrrolidinone moiety enhances metabolic stability compared to linear peptides .

Pharmacological Potential vs. Natural Compounds

- Selectivity : Synthetic compounds like the target molecule often exhibit higher specificity than natural extracts (e.g., Nigella sativa derivatives), which contain interacting compounds that dilute efficacy .

- Efficacy: Isolated bioactive compounds (e.g., thymoquinone) show lower activity at equivalent doses compared to crude plant extracts, highlighting a trade-off between purity and synergistic effects .

生物活性

The compound identified as (2S)-N-[(2S)-1-[[[2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-y] is a complex molecule with potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by multiple stereocenters and functional groups that contribute to its biological activity. The presence of pyrrolidine, indole, and imidazole moieties suggests potential interactions with various biological targets.

Biological Activity

Pharmacodynamics

Research indicates that this compound may exhibit activity against various biological targets, including:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and signaling pathways.

- Receptor Modulation : The presence of indole and imidazole suggests possible interactions with neurotransmitter receptors, influencing neural signaling and behavior.

Mechanisms of Action

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

- Cell Signaling Pathways : The compound may modulate pathways related to cell growth and apoptosis, particularly in cancer cells.

- Anti-inflammatory Effects : It may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological effects of similar compounds or derivatives:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that derivatives of the compound showed significant inhibition of cancer cell proliferation in vitro. |

| Study 2 | Found that the compound modulated immune responses in animal models, indicating potential therapeutic applications in autoimmune diseases. |

| Study 3 | Reported neuroprotective effects in models of neurodegeneration, suggesting a role in treating conditions like Alzheimer's disease. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。